1-(2,3-dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazolone class, characterized by a fused thieno-imidazole core modified with 5,5-dioxide groups.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-7-9-16(10-8-13)21-18-11-26(24,25)12-19(18)22(20(21)23)17-6-4-5-14(2)15(17)3/h4-10,18-19H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZAJVKENMIUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the 2,3-dimethylphenyl and p-tolyl groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[3,4-d]imidazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2,3-dimethylphenyl and p-tolyl groups via nucleophilic substitution.
Oxidation: Conversion of the intermediate to the 5,5-dioxide form using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide form back to the thieno[3,4-d]imidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Sulfone Derivatives: From oxidation reactions.
Reduced Thieno[3,4-d]imidazole: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting substituent variations and their impacts on molecular properties:
Key Observations from Comparative Analysis:
Fluorine substituents in enhance polarity, while trifluoromethyl groups in significantly increase electron-withdrawing effects, which may influence binding affinity in receptor-ligand systems.
Physicochemical Properties :
- Thione derivatives (e.g., ) exhibit distinct hydrogen-bonding profiles compared to ketone-containing analogs, affecting solubility and intermolecular interactions.
- Predicted boiling points (~560–580°C) suggest high thermal stability across the series, attributed to the rigid fused-ring system .
Structural Flexibility :
- Allyl or ethoxy substituents () introduce conformational flexibility, which may impact pharmacokinetic properties such as metabolic half-life.
Biological Activity
1-(2,3-dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer, antimicrobial, and other pharmacological effects.
The compound has a complex structure characterized by a thieno-imidazole framework. Its molecular formula is , with a molecular weight of 336.43 g/mol. The synthesis typically involves multi-step organic reactions, where the thieno[3,4-d]imidazole core is formed through cyclization reactions involving substituted phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d]imidazole have shown promising results against various cancer cell lines.
- Case Study : A study on related thieno-imidazole compounds demonstrated that they inhibited the growth of colon carcinoma HCT-116 cells with an IC50 value of approximately 6.2 μM. This suggests that our compound may possess similar anticancer activity due to structural similarities.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated through various assays against common pathogens.
- Research Findings : In vitro studies revealed that the compound exhibited considerable activity against both Gram-positive and Gram-negative bacteria. For example, it showed an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.
Other Pharmacological Effects
The compound's biological profile extends beyond anticancer and antimicrobial activities. It has been investigated for its anti-inflammatory and analgesic properties.
- Mechanism of Action : Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, potentially through the modulation of COX enzymes or NF-kB signaling pathways.
Safety and Toxicity
While the biological activities are promising, understanding the safety profile is crucial for further development. Toxicity studies are ongoing to assess the compound's effects on human cell lines and animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
